molecular formula C12H13ClN2O B2975843 2-(4-Chlorophenyl)-2-morpholinoacetonitrile CAS No. 33599-26-7

2-(4-Chlorophenyl)-2-morpholinoacetonitrile

Cat. No.: B2975843
CAS No.: 33599-26-7
M. Wt: 236.7
InChI Key: YBUDMLBUDBGODD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-morpholinoacetonitrile is an organic compound characterized by the presence of a chlorophenyl group, a morpholine ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-morpholinoacetonitrile typically involves the reaction of 4-chlorobenzonitrile with morpholine under specific conditions. One common method involves the use of a base such as sodium amide in a solvent like toluene. The reaction is carried out at controlled temperatures, usually between 25-30°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-morpholinoacetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium amide for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The conditions vary depending on the desired reaction, with temperatures typically ranging from room temperature to elevated temperatures under controlled environments .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-Chlorophenyl)-2-morpholinoacetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-morpholinoacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-morpholinoacetamide
  • 2-(4-Chlorophenyl)-2-morpholinoethanol
  • 2-(4-Chlorophenyl)-2-morpholinopropionitrile

Uniqueness

2-(4-Chlorophenyl)-2-morpholinoacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-2-morpholin-4-ylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUDMLBUDBGODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33599-26-7
Record name (4-Chloro-phenyl)-morpholin-4-yl-acetonitrile
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